Cancer cells often develop mechanisms to evade cell death (apoptosis). One such mechanism involves the overexpression of anti-apoptotic proteins like Bcl-2. Apogossypol acts as a Bcl-2 inhibitor, binding to these proteins and preventing them from blocking apoptosis. This disrupts the balance between cell survival and death signals, leading to cancer cell death [, ].
Studies have shown that apogossypol exhibits superior efficacy compared to its parent compound, gossypol, with reduced toxicity. This makes it a potentially safer and more effective therapeutic option for cancer treatment [].
Research suggests that apogossypol may be effective against various types of cancer, including:
While the initial research on apogossypol is promising, it is crucial to note that it is still in the pre-clinical stages of development. More research is needed to:
Apogossypol is a semi-synthetic derivative of gossypol, a natural polyphenolic compound found in cotton plants. It is recognized for its potential as an antagonist of the anti-apoptotic proteins Bcl-2 and Bcl-X L, which are involved in the regulation of apoptosis (programmed cell death) in various cell types. Apogossypol exhibits structural modifications that enhance its biological activity compared to its parent compound, gossypol, particularly in targeting cancer cells and influencing cellular pathways related to survival and death .
Apogossypol acts as a pan-BCL-2 antagonist []. BCL-2 proteins are a family of proteins that regulate cell death. Apogossypol binds to specific BCL-2 proteins, such as Mcl-1, Bcl-2, and Bcl-xL, preventing them from inhibiting apoptosis []. This disrupts the balance between cell survival and death, ultimately leading to cancer cell death [].
Recent research suggests Apogossypol might also influence the endoplasmic reticulum (ER), a cellular organelle, affecting mitochondrial fission (division) and apoptosis []. This area requires further investigation.
Apogossypol exhibits significant biological activity primarily through its interaction with Bcl-2 family proteins. It has been shown to:
The synthesis of apogossypol involves several key steps:
Apogossypol has several promising applications:
Interaction studies have focused on how apogossypol binds to Bcl-2 family proteins. Key findings include:
Several compounds share structural similarities with apogossypol, each exhibiting unique properties:
Compound | Binding Affinity (K d) | Cell Permeability | Notes |
---|---|---|---|
Gossypol | Variable | Medium | Parent compound; broader biological effects |
BI79D10 | 0.17 µM | Medium | Modified derivative with higher potency |
BI79F7 | 0.04 µM | Medium | Enhanced binding compared to apogossypol |
Desapogossypol | Not specified | Low | Structural variant with different activity |
Apogossypol's unique structure allows it to effectively inhibit anti-apoptotic proteins while maintaining a distinct profile compared to other derivatives like gossypol and its modifications. Its specific binding interactions and resultant biological effects set it apart as a valuable compound in pharmacological research.
Apogossypol possesses the molecular formula C28H30O6, representing a complex polyphenolic structure with 28 carbon atoms, 30 hydrogen atoms, and 6 oxygen atoms [1]. The compound exhibits a molecular weight of 462.5 grams per mole, as determined through computational analysis using PubChem methodologies [1]. The exact mass has been calculated to be 462.20423867 daltons, with an identical monoisotopic mass value [1]. This molecular composition places apogossypol within the category of medium-sized organic molecules with significant structural complexity.
The molecular formula indicates the presence of multiple functional groups, including hydroxyl moieties and aromatic ring systems [1]. The compound is registered under multiple Chemical Abstracts Service numbers, specifically 475-56-9 and 66389-74-0, reflecting different stereochemical forms of the molecule [1] [4] [5]. The International Union of Pure and Applied Chemistry name for apogossypol is 3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol, which provides detailed structural information about the compound's architecture [1].
Property | Value | Reference |
---|---|---|
Molecular Formula | C28H30O6 | [1] |
Molecular Weight | 462.5 g/mol | [1] |
International Union of Pure and Applied Chemistry Name | 3-methyl-5-propan-2-yl-2-(1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)naphthalene-1,6,7-triol | [1] |
Chemical Abstracts Service Numbers | 475-56-9; 66389-74-0 | [1] [4] [5] |
Chemical Structure Type | Binaphthyl derivative | [1] |
Hydrogen Bond Donors | 6 | [1] |
Hydrogen Bond Acceptors | 6 | [1] |
Rotatable Bonds | 3 | [1] |
Apogossypol exhibits a distinctive binaphthyl structure consisting of two naphthalene ring systems connected through a biaryl linkage [1]. The molecule contains six hydroxyl groups strategically positioned at the 1,1',6,6',7,7' positions of the binaphthyl framework [1]. This hexahydroxy substitution pattern contributes significantly to the compound's chemical properties and biological activity [11]. The structure features two methyl substituents at the 3,3' positions and two isopropyl groups at the 5,5' positions of the naphthalene rings [1] [4].
The simplified molecular-input line-entry system representation of apogossypol is CC1=CC2=C(C(=C(C=C2C(=C1C3=C(C4=CC(=C(C(=C4C=C3C)C(C)C)O)O)O)O)O)O)C(C)C, which provides a linear notation for the three-dimensional structure [1]. The compound demonstrates significant topological polar surface area of 121 square angstroms, indicating substantial potential for hydrogen bonding interactions [1]. The heavy atom count reaches 34, reflecting the molecular complexity and size [1].
The structural architecture of apogossypol results in restricted rotation around the central biaryl bond, leading to atropisomerism [11]. This phenomenon occurs due to steric hindrance between the bulky substituents on adjacent naphthalene rings [11]. The International Chemical Identifier key for apogossypol is PBJKWGWHZVXBGU-UHFFFAOYSA-N, providing a unique identifier for database searches [1].
Apogossypol exhibits atropisomerism, a form of stereoisomerism resulting from restricted rotation around the central biaryl bond connecting the two naphthalene ring systems [11]. This restricted rotation creates two distinct stereoisomeric forms: (+)-apogossypol and (-)-apogossypol [11] [29]. The atropisomeric nature of apogossypol arises from the steric hindrance caused by the bulky isopropyl and hydroxyl substituents on the naphthalene rings [11].
The optical rotation difference between the two atropisomers amounts to approximately 187.5 degrees, significantly less than the 700-degree difference observed between gossypol enantiomers [11]. This reduced optical rotation difference suggests that apogossypol atropisomers adopt more similar three-dimensional conformations compared to gossypol stereoisomers [11]. High-performance liquid chromatography separation of the atropisomers can be achieved using normal phase chiral columns, specifically the Whelk-O2 column with appropriate mobile phase conditions [11].
(+)-Apogossypol demonstrates an optical rotation of +95.0 degrees when measured under standard conditions [11] [29]. The compound exhibits a retention time of 8.4 minutes under high-performance liquid chromatography conditions using 8% 2-propanol and 92% hexane on a Whelk-O2 chiral column [11]. Nuclear magnetic resonance binding assays reveal that (+)-apogossypol displays potent binding affinity to Bcl-xL protein with a dissociation constant of 1.7 micromolar [3] [5].
The (+) atropisomer binds to multiple B-cell lymphoma-2 family proteins, including Mcl-1, Bcl-2, and Bcl-xL, with half-maximal effective concentration values of 2.6, 2.8, and 3.69 micromolar, respectively [3] [5]. Molecular docking studies indicate that (+)-apogossypol can adopt similar binding modes to its (-) counterpart when interacting with Bcl-xL protein [11]. The overall positioning of (+)-apogossypol in the BH3 binding groove of Bcl-xL remains nearly identical to that of the (-) atropisomer [11].
(-)-Apogossypol exhibits an optical rotation of -92.5 degrees under standard measurement conditions [11] [29]. During high-performance liquid chromatography analysis using chiral separation methods, (-)-apogossypol demonstrates a retention time of 5.7 minutes with the same mobile phase system used for the (+) atropisomer [11]. The compound shows strong binding interactions with Bcl-xL protein, comparable to the racemic mixture and the (+) form [11].
Nuclear magnetic resonance-based binding assays confirm that (-)-apogossypol induces significant chemical shift changes in Bcl-xL protein spectra, indicating effective binding interactions [11]. Two-dimensional heteronuclear single quantum coherence correlation spectra demonstrate that (-)-apogossypol displays strong binding characteristics similar to the (+) atropisomer [11]. The binding mode adopted by (-)-apogossypol in the BH3 binding groove of Bcl-xL shows remarkable similarity to that of (+)-apogossypol [11].
Both (+) and (-) apogossypol atropisomers demonstrate remarkably similar biological activities and binding properties, contrasting sharply with the significant differences observed between gossypol enantiomers [11]. Molecular modeling studies reveal that the overall positioning of both apogossypol atropisomers in Bcl-xL binding sites remains virtually identical, explaining their comparable biological activities [11]. This similarity stems from the less anisotropic molecular shape of apogossypol compared to gossypol, which contains reactive aldehyde functionalities [11].
Fluorescence polarization assays demonstrate that both atropisomers exhibit nearly equivalent binding affinities and displacement properties [11]. Cell viability studies using RS11846 and DOHH2 lymphoma cell lines show that (-), (+), and racemic apogossypol induce apoptosis in a dose-dependent manner with similar potencies [11]. The cellular activities of isolated apogossypol atropisomers prove only slightly superior to racemic apogossypol, making the synthesis of individual isomers less practical for therapeutic development [11].
Atropisomer | Optical Rotation | Retention Time (High-Performance Liquid Chromatography) | Binding Affinity to Bcl-xL | Reference |
---|---|---|---|---|
(-)-Apogossypol | -92.5° | 5.7 min | Similar to racemic form | [11] [29] |
(+)-Apogossypol | +95.0° | 8.4 min | Similar to racemic form | [11] [29] |
Racemic Apogossypol | +2.0° | Both peaks | Half-maximal effective concentration 3.69 μM | [11] [29] |
Apogossypol exhibits a melting point range of 118-123 degrees Celsius, indicating relatively good thermal stability for an organic compound [5] [6]. The predicted boiling point reaches 673.3±50.0 degrees Celsius, suggesting high thermal stability under normal atmospheric conditions [5] [6]. The compound demonstrates a calculated density of 1.335±0.06 grams per cubic centimeter, indicating it is denser than water [3] [5] [6].
The predicted acid dissociation constant value of 8.03±0.50 indicates that apogossypol behaves as a weak acid under physiological conditions [5] [6]. The compound requires storage at -20 degrees Celsius to maintain stability over extended periods [6]. Solubility studies reveal that apogossypol dissolves in dimethyl sulfoxide at concentrations exceeding 16.2 milligrams per milliliter with gentle warming [6]. The compound typically exists as a powder under standard conditions [6].
The octanol-water partition coefficient (XLogP3-AA) value of 6.9 indicates high lipophilicity, suggesting good membrane permeability characteristics [1]. The topological polar surface area of 121 square angstroms reflects the hydrogen bonding capacity of the molecule [1]. The compound demonstrates a complexity value of 640, indicating significant structural intricacy [1].
Property | Value | Reference |
---|---|---|
Melting Point | 118-123°C | [5] [6] |
Boiling Point | 673.3±50.0°C (Predicted) | [5] [6] |
Density | 1.335±0.06 g/cm³ (Predicted) | [3] [5] [6] |
Acid Dissociation Constant | 8.03±0.50 (Predicted) | [5] [6] |
Storage Temperature | -20°C | [6] |
Solubility in Dimethyl Sulfoxide | >16.2 mg/mL with gentle warming | [6] |
Physical Form | Powder | [6] |
Octanol-Water Partition Coefficient | 6.9 | [1] |
Apogossypol represents a structurally modified derivative of gossypol, specifically designed to eliminate the reactive aldehyde functionalities present in the parent compound [18] [19]. While both molecules share the same binaphthyl hexaol core structure with identical hydroxyl group positioning at the 1,1',6,6',7,7' positions, apogossypol lacks the two aldehyde groups that characterize gossypol [18]. This structural modification significantly impacts the chemical and biological properties of the molecule [18] [19].
The core binaphthyl framework remains unchanged between the two compounds, including the presence of six hydroxyl groups, two isopropyl substituents at the 5,5' positions, and two methyl groups at the 3,3' positions [1] [18]. However, the absence of aldehyde functionalities in apogossypol results in improved chemical stability and reduced reactivity compared to gossypol [18] [19] [22]. The elimination of these reactive groups also contributes to the reduced toxicity profile observed with apogossypol [18] [19] [27].
Molecular docking studies reveal that apogossypol forms hydrogen bonds with specific amino acid residues in Bcl-xL protein through its sixth and seventh hydroxyl groups on the right naphthalene ring [18]. The isopropyl groups of apogossypol insert into hydrophobic pockets within target proteins, similar to gossypol, but without the complicating presence of aldehyde functionalities [18]. The overall binding mode of apogossypol in protein targets demonstrates improved predictability compared to gossypol due to the absence of reactive aldehydes [18].
Feature | Apogossypol | Gossypol | Reference |
---|---|---|---|
Aldehyde Groups | Absent | Two aldehyde groups present | [18] [19] |
Chemical Stability | Higher stability | Less stable due to aldehydes | [18] [19] [22] |
Reactivity | Lower reactivity | Higher reactivity | [18] [19] |
Toxicity | Reduced toxicity | Higher toxicity | [18] [19] [27] |
Core Structure | Binaphthyl hexaol | Binaphthyl hexaol with aldehydes | [18] |
Hydroxyl Groups | Six hydroxyl groups | Six hydroxyl groups | [1] [18] |
Isopropyl Substituents | Two isopropyl groups | Two isopropyl groups | [1] [18] |
Methyl Substituents | Two methyl groups | Two methyl groups | [1] [18] |
Apogossypol demonstrates superior chemical stability compared to its parent compound gossypol, primarily due to the absence of reactive aldehyde functionalities [18] [19] [22]. The compound exhibits enhanced plasma stability, with less than 50% degradation after one hour of incubation in rat plasma, representing a significant improvement over gossypol [18]. Microsomal stability studies reveal that apogossypol maintains 60% of its original concentration after one hour of incubation with liver microsomes [18].
The improved stability profile of apogossypol extends to various biological environments, including human and mouse liver microsomal preparations [21]. Studies demonstrate that apogossypol shows greater resistance to metabolic degradation compared to gossypol and its acetylated derivatives [21]. The compound undergoes glucuronidation as a primary metabolic pathway, forming mono- and di-glucuronide conjugates in both in vitro and in vivo settings [21].
Chemical stability testing reveals that apogossypol derivatives display superior plasma stability compared to the parent apogossypol molecule [22]. Some derivatives demonstrate only 15% degradation after one hour in rat plasma, representing substantial improvement in stability characteristics [22]. The compound maintains its structural integrity under physiological conditions while retaining biological activity [22]. Storage stability studies indicate that apogossypol requires protection from light and storage at low temperatures to prevent degradation [6].